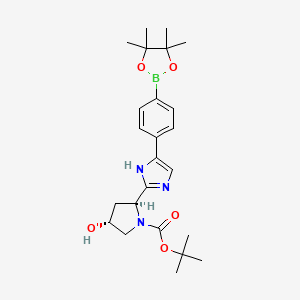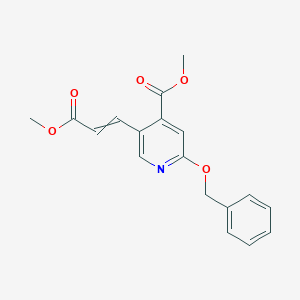
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate
Descripción general
Descripción
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate: is a complex organic compound that belongs to the class of isonicotinates This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and an oxopropenyl group attached to an isonicotinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isonicotinate Backbone: The initial step involves the preparation of the isonicotinate backbone through a reaction between isonicotinic acid and methanol in the presence of a catalyst such as sulfuric acid.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the isonicotinate derivative in the presence of a base such as sodium hydroxide.
Addition of the Methoxy and Oxopropenyl Groups: The final step involves the addition of the methoxy and oxopropenyl groups through a series of condensation reactions, typically using reagents such as methoxyacetyl chloride and acetic anhydride under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to convert the oxopropenyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as carbonyl, hydroxyl, or substituted benzyloxy groups, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate: This compound has a similar structure but differs in the position of the functional groups on the aromatic ring.
Ethyl 2-(benzyloxy)-5-(3-methoxy-3-oxoprop-1-enyl)isonicotinate: This compound has an ethyl ester group instead of a methyl ester group, leading to differences in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the isonicotinate backbone, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H17NO5 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-22-17(20)9-8-14-11-19-16(10-15(14)18(21)23-2)24-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Clave InChI |
ABEANPMLOCFYIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=CN=C(C=C1C(=O)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(Benzyloxy)(formyl)amino]methyl}cycloheptane-1-carboxylic acid](/img/structure/B8507803.png)
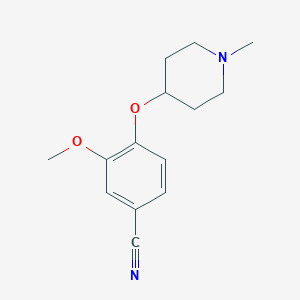
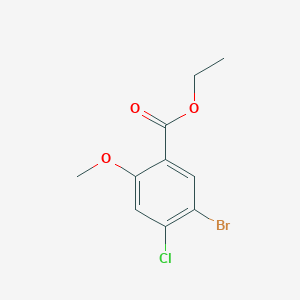
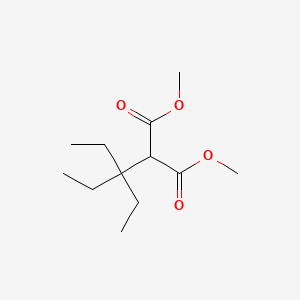
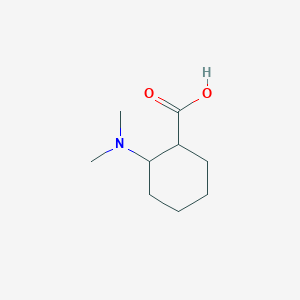
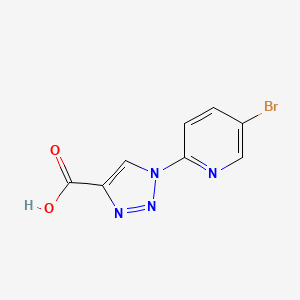
![7-(3-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8507846.png)
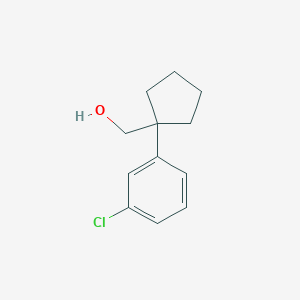
![Carbamic acid,n-[3-[2-[5-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]ethyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8507855.png)
![Methyl 2-bromo-4'-fluoro-5-isopropoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8507877.png)
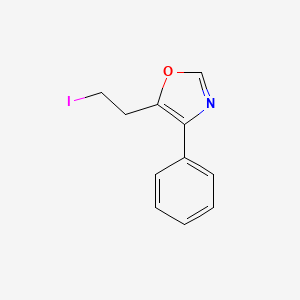

![Ethyl 4-(3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B8507896.png)
